molecular formula C31H14F6O8 B3054750 5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) CAS No. 61778-79-8

5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)

Cat. No.: B3054750
CAS No.: 61778-79-8
M. Wt: 628.4 g/mol
InChI Key: GGBCYXPSMLFBEG-UHFFFAOYSA-N
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Description

This compound, also known as 双酚AF二酐 in Chinese, has the chemical formula C31H14F6O8 and a molecular weight of 628.43 . It is a complex organic compound that contains perfluoropropane, phenylene, and isobenzofuran units .


Synthesis Analysis

The synthesis of this compound has been achieved using nucleophilic aromatic substitution of 4,4′-(hexafluoroisopropylidene)diphenol (BPAF) with perfluoropyridine (PFP). The reaction was carried out using stoichiometric cesium carbonate in acetonitrile at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been determined using various techniques such as NMR, GC–EIMS, and single-crystal X-ray crystallography . The X-ray diffraction studies were carried out on a Rigaku Synergy-i single-crystal diffractometer equipped with a Mo K α radiation source .


Chemical Reactions Analysis

The compound has been involved in nucleophilic aromatic substitution reactions. It reacts with a broad range of O-, N-, S, and C-nucleophiles via exclusive attack at the 4-para-position .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.559±0.06 g/cm3. It has a melting point of 227-229 °C and a predicted boiling point of 664.3±55.0 °C .

Future Directions

The compound has potential applications in the development of new fluoropolymer architectures, including highly processable polyarylethers, fluorosilicones, dendrimers, and high-char-yield resins for demanding aerospace applications . It has also been used for the mechanochemical synthesis of perfluoropolyether oligomers, expanding its utility for solvent-free polymerizations .

Properties

IUPAC Name

5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H14F6O8/c32-30(33,34)29(31(35,36)37,15-1-5-17(6-2-15)42-19-9-11-21-23(13-19)27(40)44-25(21)38)16-3-7-18(8-4-16)43-20-10-12-22-24(14-20)28(41)45-26(22)39/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBCYXPSMLFBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)OC5=CC6=C(C=C5)C(=O)OC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H14F6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477166
Record name 5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61778-79-8
Record name 5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
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5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
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5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
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